molecular formula C23H25ClFN3O2 B11022151 [4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-3-yl}methanone

[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-fluorophenyl)carbonyl]piperidin-3-yl}methanone

Cat. No.: B11022151
M. Wt: 429.9 g/mol
InChI Key: RXDOEYAJPIIHBZ-UHFFFAOYSA-N
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Description

[4-(3-CHLOROPHENYL)PIPERAZINO][1-(4-FLUOROBENZOYL)-3-PIPERIDYL]METHANONE is a complex organic compound with a molecular formula of C20H24ClFN2O This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a piperidine ring substituted with a 4-fluorobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-CHLOROPHENYL)PIPERAZINO][1-(4-FLUOROBENZOYL)-3-PIPERIDYL]METHANONE typically involves multiple steps, starting with the preparation of the piperazine and piperidine intermediates. One common route involves the reaction of 3-chlorophenylpiperazine with 4-fluorobenzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(3-CHLOROPHENYL)PIPERAZINO][1-(4-FLUOROBENZOYL)-3-PIPERIDYL]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at

Properties

Molecular Formula

C23H25ClFN3O2

Molecular Weight

429.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-[1-(4-fluorobenzoyl)piperidin-3-yl]methanone

InChI

InChI=1S/C23H25ClFN3O2/c24-19-4-1-5-21(15-19)26-11-13-27(14-12-26)23(30)18-3-2-10-28(16-18)22(29)17-6-8-20(25)9-7-17/h1,4-9,15,18H,2-3,10-14,16H2

InChI Key

RXDOEYAJPIIHBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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